molecular formula C63H118N18O14S B2656541 myristoyl-Lys-Arg-Met-Lys-Val-Ala-Lys-Asn-Ala-Gln-OH CAS No. 1423381-07-0

myristoyl-Lys-Arg-Met-Lys-Val-Ala-Lys-Asn-Ala-Gln-OH

Cat. No.: B2656541
CAS No.: 1423381-07-0
M. Wt: 1383.81
InChI Key: WOHZPGNQJGMOFO-KJNWLHRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myristoyl-Lys-Arg-Met-Lys-Val-Ala-Lys-Asn-Ala-Gln-OH is a synthetic peptide composed of a sequence of amino acids This compound is characterized by the presence of a myristoyl group attached to the lysine residue at the N-terminus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myristoyl-Lys-Arg-Met-Lys-Val-Ala-Lys-Asn-Ala-Gln-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids in the desired order. Each amino acid is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the completion of the peptide chain, the myristoyl group is introduced at the N-terminus through acylation with myristic acid.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. Additionally, lyophilization is used to obtain the peptide in a stable, dry form suitable for storage and further use.

Chemical Reactions Analysis

Types of Reactions

Myristoyl-Lys-Arg-Met-Lys-Val-Ala-Lys-Asn-Ala-Gln-OH can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce desired mutations.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

Myristoyl-Lys-Arg-Met-Lys-Val-Ala-Lys-Asn-Ala-Gln-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques such as mass spectrometry.

Mechanism of Action

The mechanism of action of Myristoyl-Lys-Arg-Met-Lys-Val-Ala-Lys-Asn-Ala-Gln-OH involves its interaction with specific molecular targets and pathways. The myristoyl group enhances the peptide’s ability to associate with cell membranes, facilitating its entry into cells. Once inside, the peptide can interact with intracellular proteins, modulating their activity and influencing various cellular processes. The specific amino acid sequence determines the peptide’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Myristoyl-Gly-Ser-Thr-Lys-Arg-Gln-OH: Another myristoylated peptide with a different amino acid sequence.

    Palmitoyl-Lys-Arg-Met-Lys-Val-Ala-Lys-Asn-Ala-Gln-OH: Similar peptide with a palmitoyl group instead of a myristoyl group.

    Acetyl-Lys-Arg-Met-Lys-Val-Ala-Lys-Asn-Ala-Gln-OH: Similar peptide with an acetyl group instead of a myristoyl group.

Uniqueness

Myristoyl-Lys-Arg-Met-Lys-Val-Ala-Lys-Asn-Ala-Gln-OH is unique due to its specific amino acid sequence and the presence of a myristoyl group. The myristoyl group enhances the peptide’s hydrophobicity, improving its membrane association and cellular uptake. This property makes it particularly useful in applications requiring efficient cell penetration and intracellular delivery.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H118N18O14S/c1-7-8-9-10-11-12-13-14-15-16-17-29-51(84)74-42(25-18-21-33-64)55(87)77-45(28-24-36-71-63(69)70)56(88)78-46(32-37-96-6)58(90)76-44(27-20-23-35-66)59(91)81-52(39(2)3)61(93)73-41(5)53(85)75-43(26-19-22-34-65)57(89)80-48(38-50(68)83)60(92)72-40(4)54(86)79-47(62(94)95)30-31-49(67)82/h39-48,52H,7-38,64-66H2,1-6H3,(H2,67,82)(H2,68,83)(H,72,92)(H,73,93)(H,74,84)(H,75,85)(H,76,90)(H,77,87)(H,78,88)(H,79,86)(H,80,89)(H,81,91)(H,94,95)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHZPGNQJGMOFO-KJNWLHRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H118N18O14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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